
5/'-TBDMS-2,3/'-ANHYDRO-2/'-DEOXYURIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE: is a synthetic nucleoside analog It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 5’ position and an anhydro linkage between the 2’ and 3’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE typically involves multiple steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of 2’-deoxyuridine is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of the Anhydro Linkage: The protected nucleoside undergoes a cyclization reaction to form the anhydro linkage between the 2’ and 3’ positions. This step often involves the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: While specific industrial production methods for 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 2’ and 3’ positions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the anhydro linkage, potentially converting it back to a diol structure.
Substitution: The TBDMS protecting group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the nucleoside.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., acetic acid) are used to remove the TBDMS group.
Major Products:
Oxidation Products: Various oxidized forms of the nucleoside.
Reduction Products: Diol derivatives.
Substitution Products: Deprotected nucleosides with free hydroxyl groups.
Scientific Research Applications
Chemistry: 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE is used as a building block in the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study the mechanisms of nucleoside transport and metabolism. It serves as a model compound for understanding the behavior of nucleosides in biological systems.
Medicine: The compound has potential applications in antiviral and anticancer therapies. Its ability to mimic natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Industry: In the pharmaceutical industry, 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE is used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE involves its incorporation into nucleic acids. Once inside the cell, the compound is phosphorylated by cellular kinases to form its active triphosphate form. This active form can then be incorporated into DNA or RNA by polymerases, leading to chain termination or mutations that inhibit viral replication or cancer cell growth.
Molecular Targets and Pathways:
DNA Polymerase: The compound targets DNA polymerase, leading to the incorporation of faulty nucleotides and subsequent chain termination.
RNA Polymerase: Similar to its action on DNA polymerase, the compound can also target RNA polymerase, disrupting RNA synthesis.
Comparison with Similar Compounds
2’,3’-Dideoxyuridine: Lacks the 2’ and 3’ hydroxyl groups, making it a potent inhibitor of reverse transcriptase.
5’-TBDMS-2’-Deoxyuridine: Similar to 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE but lacks the anhydro linkage.
2’,3’-Anhydro-2’-Deoxycytidine: Contains an anhydro linkage similar to 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE but with a cytidine base instead of uridine.
Uniqueness: 5/‘-TBDMS-2,3/’-ANHYDRO-2/'-DEOXYURIDINE is unique due to the combination of the TBDMS protecting group and the anhydro linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
124288-67-1 |
|---|---|
Molecular Formula |
C15H24N2O4Si |
Molecular Weight |
324.45 |
Synonyms |
5/'-TBDMS-2,3/'-ANHYDRO-2/'-DEOXYURIDINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


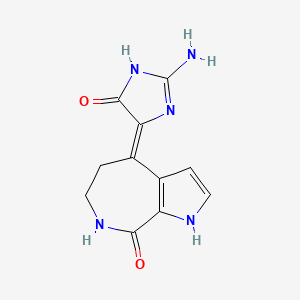
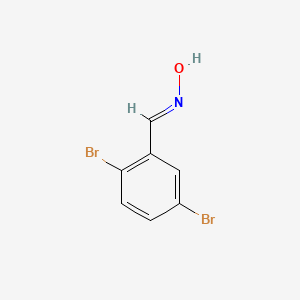

![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)
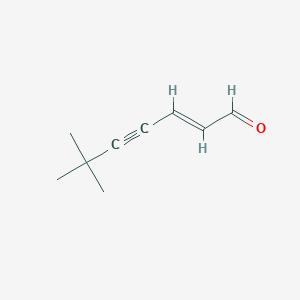
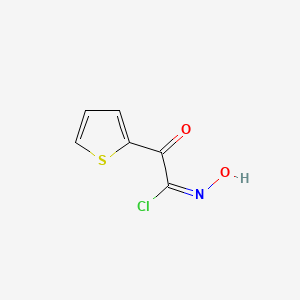
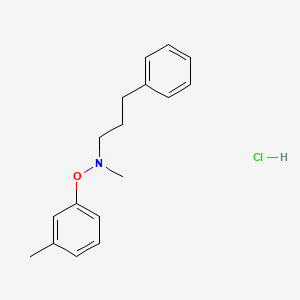
![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)
